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Compound of Interest

Compound Name: Coumarin 314T

Cat. No.: B053786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the two-photon excitation

(TPE) of Coumarin 314T, a fluorescent dye with applications in cellular imaging and

biomedical research. The information is intended to guide researchers in utilizing this probe for

advanced microscopy techniques.

Introduction to Coumarin 314T and Two-Photon
Excitation
Coumarin 314T is a synthetic organic dye belonging to the coumarin family, known for its

favorable photophysical properties. These properties include high fluorescence quantum yields

and good photostability, making it a valuable tool in various fluorescence-based applications.

Two-photon excitation microscopy is a powerful fluorescence imaging technique that offers

several advantages over traditional one-photon (confocal) microscopy, including deeper tissue

penetration, reduced phototoxicity, and inherent optical sectioning. In TPE, a fluorophore

simultaneously absorbs two lower-energy photons to reach the same excited state achieved by

absorbing a single high-energy photon. This nonlinear process is highly localized to the focal

volume, minimizing out-of-focus fluorescence and damage to the surrounding sample.
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Understanding the photophysical properties of Coumarin 314T is crucial for designing and

interpreting two-photon imaging experiments. The following table summarizes the key one-

photon photophysical parameters for Coumarin 314 in ethanol. While the two-photon

absorption cross-section (TPACS) for the "T" variant is not readily available in the literature,

data for similar coumarin derivatives suggests that the optimal two-photon excitation

wavelength is likely to be in the near-infrared (NIR) range, approximately 1.7 to 2 times the

one-photon absorption maximum.

Table 1: One-Photon Photophysical Properties of Coumarin 314 in Ethanol

Parameter Value Reference

One-Photon Absorption

Maximum (λabs)
436 nm OMLC

One-Photon Emission

Maximum (λem)
480 - 540 nm OMLC

Molar Extinction Coefficient (ε) 46,800 cm-1M-1 at 436 nm OMLC

Fluorescence Quantum Yield

(Φf)
0.68 - 0.86 OMLC

Solvent Ethanol OMLC

Note: The photophysical properties of coumarin dyes can be solvent-dependent. It is

recommended to characterize the dye in the specific solvent system used for the experiment.

Experimental Protocols
General Protocol for Two-Photon Microscopy of Cells
Stained with Coumarin 314T
This protocol provides a general guideline for staining and imaging live or fixed cells using

Coumarin 314T with a two-photon microscope. Optimization of parameters such as dye

concentration, incubation time, and laser power will be necessary for specific cell types and

experimental conditions.

Materials:
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Coumarin 314T

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

Phosphate-buffered saline (PBS, sterile)

Cell culture medium appropriate for the cell line

Live or fixed cells on a suitable imaging dish or slide

Two-photon laser scanning microscope equipped with a tunable near-infrared (NIR) laser

(e.g., Ti:Sapphire laser)

Protocol:

Preparation of Coumarin 314T Stock Solution:

Prepare a 1-10 mM stock solution of Coumarin 314T in high-quality, anhydrous DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution at -20°C, protected from light.

Cell Staining:

Live Cells:

Culture cells to the desired confluency on imaging-compatible dishes.

Prepare a working solution of Coumarin 314T by diluting the stock solution in pre-

warmed cell culture medium to a final concentration of 1-10 µM. The optimal

concentration should be determined empirically.

Remove the existing culture medium from the cells and replace it with the Coumarin
314T working solution.

Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation

time will vary depending on the cell type.
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After incubation, wash the cells two to three times with pre-warmed PBS or fresh culture

medium to remove excess dye.

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells

before microscopy.

Fixed Cells:

Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at

room temperature).

Wash the fixed cells three times with PBS.

Permeabilize the cells if targeting intracellular structures (e.g., 0.1-0.5% Triton X-100 in

PBS for 10 minutes).

Wash the permeabilized cells three times with PBS.

Prepare a working solution of Coumarin 314T in PBS (1-10 µM).

Incubate the fixed cells with the staining solution for 15-30 minutes at room

temperature, protected from light.

Wash the cells three times with PBS.

Mount the coverslip with an appropriate mounting medium.

Two-Photon Imaging:

Turn on the two-photon microscope and the NIR laser. Allow the laser to warm up and

stabilize according to the manufacturer's instructions.

Place the sample on the microscope stage.

Tune the laser to an appropriate excitation wavelength. Based on the one-photon

absorption maximum of ~436 nm, a starting two-photon excitation wavelength in the range

of 800-880 nm is recommended. Fine-tuning of the excitation wavelength will be

necessary to find the optimal signal.
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Use a low laser power initially to locate the stained cells and avoid photobleaching.

Adjust the laser power, detector gain, and offset to obtain a good signal-to-noise ratio.

Acquire images using the appropriate emission filter for Coumarin 314T (typically a

bandpass filter in the green-yellow range, e.g., 500-550 nm).

Perform Z-stack imaging to obtain three-dimensional reconstructions of the sample.

Measurement of Two-Photon Absorption Cross-Section
(TPACS)
While a specific TPACS value for Coumarin 314T is not readily available, researchers can

determine it experimentally. The two-photon excited fluorescence (TPEF) method is a common

technique for this measurement.

Principle:

The TPEF intensity is proportional to the square of the excitation intensity and the TPACS of

the fluorophore. By comparing the TPEF intensity of the sample to that of a well-characterized

reference standard with a known TPACS, the TPACS of the sample can be determined.

Materials:

Coumarin 314T solution of known concentration

Reference standard with a known TPACS in the same solvent (e.g., Fluorescein, Rhodamine

B)

Two-photon microscope with a tunable NIR laser and a sensitive detector

Spectrometer

Protocol:

Prepare solutions of Coumarin 314T and the reference standard in the same solvent at

concentrations that result in similar one-photon absorbance at their respective absorption

maxima.
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Measure the one-photon absorption and fluorescence emission spectra of both the sample

and the reference.

Determine the fluorescence quantum yields of both compounds under one-photon excitation.

Using the two-photon microscope, acquire the TPEF spectra of both the sample and the

reference at various excitation wavelengths.

Measure the TPEF intensity as a function of the excitation power to confirm the quadratic

dependence.

Calculate the TPACS of Coumarin 314T using the following equation:

δs = δr * (Is / Ir) * (Φr / Φs) * (cr / cs) * (ns / nr)

where:

δ is the TPACS

I is the integrated TPEF intensity

Φ is the fluorescence quantum yield

c is the concentration

n is the refractive index of the solvent

The subscripts 's' and 'r' refer to the sample (Coumarin 314T) and the reference,

respectively.

Visualizations
The following diagrams illustrate key concepts and workflows related to the two-photon

excitation of Coumarin 314T.
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Caption: Jablonski diagram illustrating two-photon excitation and subsequent relaxation

pathways.
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Caption: General workflow for a two-photon microscopy experiment using Coumarin 314T.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b053786?utm_src=pdf-body-img
https://www.benchchem.com/product/b053786?utm_src=pdf-body-img
https://www.benchchem.com/product/b053786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conceptual Drug Delivery Imaging
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Caption: Conceptual signaling pathway for tracking drug delivery using a Coumarin 314T
conjugate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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